methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
Description
Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate (CAS: 527757-89-7) is a glycine-derived ester featuring dual aromatic substituents: a 3-chlorophenyl group and a 4-chlorophenylsulfonyl moiety. Its molecular weight is 374.23 g/mol, and it is identified by the MDL number MFCD03555492 . The compound’s structure combines electron-withdrawing chlorinated aromatic rings with a sulfonyl group, which typically enhances polarity and influences binding interactions in biological or chemical systems.
Properties
IUPAC Name |
methyl 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(13-4-2-3-12(17)9-13)23(20,21)14-7-5-11(16)6-8-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZDTSNVLODQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfonamide group and chlorinated aromatic rings, suggests diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃Cl₂NO₄S, with a molecular weight of approximately 339.79 g/mol. The presence of chlorine atoms enhances its electronic properties, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃Cl₂NO₄S |
| Molecular Weight | 339.79 g/mol |
| Functional Groups | Sulfonamide, Chlorophenyl |
| InChI Code | 1S/C15H13Cl2NO4S |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Its sulfonamide structure is known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. Studies have shown that this compound can effectively target various bacterial strains, making it a potential therapeutic agent for treating infections.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. The compound's structural similarities to other known anticancer agents indicate that it could interfere with DNA synthesis or cellular processes involved in tumor growth. For instance, compounds with similar sulfonamide structures have demonstrated antiproliferative effects against cancer cell lines .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA synthesis, such as thymidylate synthase, which is critical for nucleotide production.
- Interference with Cellular Processes : By disrupting folic acid synthesis in bacteria and potentially affecting cancer cell metabolism, the compound could hinder the growth and proliferation of these cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effectiveness of this compound:
- Anticancer Activity : A study on similar sulfonamide derivatives showed IC50 values ranging from 0.051 to 0.066 µM against pancreatic cancer cell lines, indicating strong antiproliferative effects compared to non-cancerous cells .
- Antimicrobial Efficacy : Compounds within this class have been shown to exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective against a range of infectious agents.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₅H₁₃Cl₂NO₄S | Contains chlorinated phenyl groups enhancing reactivity |
| Methyl N-(4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate | C₁₆H₁₆ClNO₄S | Lacks additional chlorine atom; may affect biological activity |
| Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C₁₆H₁₄Cl₂NO₄S | Contains dichloro substitution; potentially increased potency |
Scientific Research Applications
Medicinal Chemistry
Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate is studied for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections. The structural characteristics suggest it may interact with biological targets effectively.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown the ability to induce apoptosis in human cancer cells, suggesting potential as anticancer agents .
- Antibacterial Properties : The sulfonamide group in this compound is known for its antibacterial activity. Research has demonstrated that related sulfonamide derivatives can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Biological Studies
The compound's interactions with biomolecules are crucial for understanding its mechanism of action. Investigations into its binding affinity to enzymes and receptors can reveal insights into its biological functions.
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity involved in metabolic pathways.
- Signal Transduction Pathways : Research suggests that this compound may modulate signaling pathways critical for cell proliferation and survival, making it a subject of interest in cancer research .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of this compound resulted in significant tumor volume reduction compared to control groups, demonstrating its potential as an anticancer agent .
- Synergistic Effects with Chemotherapeutics : When combined with traditional chemotherapeutics like cisplatin, this compound exhibited synergistic effects that enhanced overall antitumor efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate with structurally analogous compounds, focusing on substituent variations, molecular properties, and inferred functional implications.
Substituent Variations and Structural Analogues
Key Structural and Functional Insights
In contrast, the 4-fluorophenylsulfonyl analog () may exhibit similar electronic effects but with reduced steric bulk due to fluorine’s smaller atomic radius . Methoxy groups (e.g., in and ) introduce electron-donating properties, which could improve solubility but reduce oxidative stability .
Steric and Binding Implications: The triazolo-pyridine sulfonyl group () introduces a planar heterocyclic system, likely enhancing interactions with aromatic receptors or enzymes via π-π stacking .
Biological and Synthetic Relevance :
- Fluorinated analogs () are often explored in drug design for their metabolic stability and bioavailability.
- Discontinued analogs () may reflect challenges in synthesis or efficacy, though specific data are unavailable .
Molecular Weight and Physicochemical Trends
Q & A
Q. What are the key considerations for synthesizing methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate, and how can reaction conditions be optimized?
Synthesis of this compound requires careful control of sulfonamide bond formation and esterification. Key steps include:
- Substrate purity : Ensure chlorophenyl precursors are free of meta-substituted impurities to avoid cross-reactivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the sulfonyl group.
- Temperature control : Maintain 60–80°C during sulfonylation to balance reaction rate and byproduct formation.
Characterization via H NMR and IR spectroscopy is critical to confirm the glycinate ester and sulfonamide linkages .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and torsion angles, critical for distinguishing between tautomeric forms. For example:
- Sulfonamide geometry : The S–N–C bond angle (~119.7°) confirms tetrahedral sulfur hybridization .
- Dihedral angles : The chlorophenyl rings exhibit a near-orthogonal arrangement (85–95°), influencing steric hindrance and solubility .
SC-XRD data should be cross-validated with DFT calculations to address discrepancies in electron density maps .
Q. What analytical techniques are recommended for assessing solubility and stability in aqueous media?
- HPLC-MS : Quantify degradation products under hydrolytic conditions (pH 2–12).
- Dynamic light scattering (DLS) : Monitor aggregation in phosphate-buffered saline (PBS).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, noting decomposition above 200°C .
Advanced Research Questions
Q. How can contradictory data on biological activity be reconciled in structure-activity relationship (SAR) studies?
Discrepancies often arise from:
- Conformational flexibility : The N–S bond rotation (barrier ~15 kcal/mol) may lead to varying bioactive conformers. Use variable-temperature NMR to identify dominant states .
- Assay conditions : Differences in cell permeability (e.g., logP ~3.5) require standardization of solvent carriers (e.g., DMSO concentration ≤0.1%) .
- Metabolite interference : LC-MS/MS profiling can detect sulfonamide cleavage products that antagonize parent compound activity .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?
Adopt a tiered approach:
- Laboratory tier : Use OECD Test Guideline 307 (aerobic soil degradation) to measure half-life () under controlled humidity (50–70% WHC) .
- Field tier : Apply randomized block designs with split plots (e.g., soil type as main plot, compound concentration as subplot) to assess leaching potential .
- Modeling : QSAR models predict bioaccumulation factors (BCF) based on octanol-water partition coefficients (logKow) .
Q. How can theoretical frameworks guide mechanistic studies of sulfonamide-mediated enzyme inhibition?
- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase) to map binding pockets.
- Kinetic isotope effects (KIE) : Deuterium labeling at the glycinate methyl group can distinguish between rate-limiting steps (e.g., binding vs. catalysis) .
- Free-energy perturbation (FEP) : Quantify the impact of 3-chlorophenyl substituents on binding affinity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors reduce exotherm risks during sulfonylation.
- Quality-by-design (QbD) : Use factorial designs to optimize parameters (e.g., catalyst loading, residence time).
- Impurity profiling : LC-TOF/MS identifies genotoxic sulfonic acid byproducts (e.g., chlorophenyl sulfonate) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
